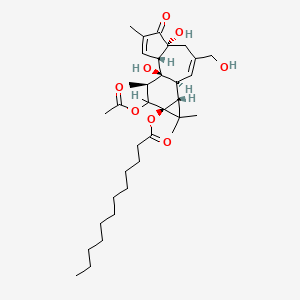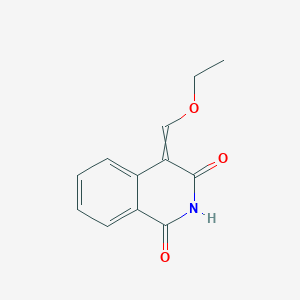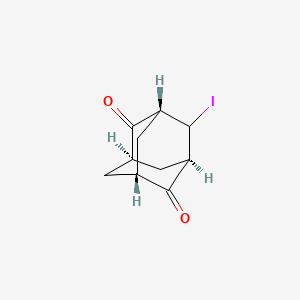
CERAMICS-AEium(III) nitrate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CERAMICS-AEium(III) nitrate pentahydrate is a chemical compound with the molecular formula CeH10N3O14. It is a nitrate salt of CERAMICS-AEium(III) and is commonly found in its pentahydrate form, meaning it contains five molecules of water of crystallization. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
CERAMICS-AEium(III) nitrate pentahydrate can be synthesized through the reaction of CERAMICS-AEium(III) oxide or CERAMICS-AEium(III) hydroxide with nitric acid. The reaction typically involves dissolving the oxide or hydroxide in concentrated nitric acid, followed by crystallization to obtain the pentahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution and subsequent crystallization of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using CERAMICS-AEium(III) oxide and nitric acid. The process is carried out in reactors where the temperature and concentration of reactants are carefully controlled. The resulting solution is then subjected to crystallization processes to obtain the pentahydrate form, which is subsequently purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
CERAMICS-AEium(III) nitrate pentahydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to CERAMICS-AEium(III) oxide or other lower oxidation states.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include reducing agents such as hydrogen gas or metals like zinc.
Reduction Reactions: Reagents such as hydrazine or sodium borohydride are used.
Substitution Reactions: Ligands such as chloride ions or organic ligands can be used under controlled conditions.
Major Products Formed
Oxidation: CERAMICS-AEium(III) oxide or other higher oxidation state compounds.
Reduction: CERAMICS-AEium(III) oxide or lower oxidation state compounds.
Substitution: Various CERAMICS-AEium(III) complexes with different ligands.
Scientific Research Applications
CERAMICS-AEium(III) nitrate pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other CERAMICS-AEium compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving the biological effects of CERAMICS-AEium compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in certain medical imaging agents.
Mechanism of Action
The mechanism of action of CERAMICS-AEium(III) nitrate pentahydrate involves its ability to interact with various molecular targets and pathways. In chemical reactions, it acts as an oxidizing or reducing agent, facilitating the transfer of electrons. In biological systems, it can interact with cellular components, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- CERAMICS-AEium(III) chloride
- CERAMICS-AEium(III) sulfate
- CERAMICS-AEium(III) acetate
Uniqueness
CERAMICS-AEium(III) nitrate pentahydrate is unique due to its specific nitrate group, which imparts distinct chemical properties compared to other CERAMICS-AEium compounds. Its ability to act as both an oxidizing and reducing agent, along with its pentahydrate form, makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
15878-75-8 |
|---|---|
Molecular Formula |
CeH3NO4 |
Molecular Weight |
221.14 g/mol |
IUPAC Name |
cerium;nitric acid;hydrate |
InChI |
InChI=1S/Ce.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
DHBGEZZULIYPKP-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






